N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-cyclopentylalaninamide
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Overview
Description
N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-cyclopentylalaninamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a sulfonyl group attached to a methoxyphenyl ring, which is further connected to a cyclopentylalaninamide moiety. Its distinct structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-cyclopentylalaninamide typically involves multiple steps:
Formation of the Sulfonyl Chloride Intermediate: The initial step involves the chlorination of 5-chloro-2-methoxybenzenesulfonyl chloride. This reaction is usually carried out using thionyl chloride (SOCl~2~) under reflux conditions.
Coupling with Alaninamide: The sulfonyl chloride intermediate is then reacted with N-cyclopentylalaninamide in the presence of a base such as triethylamine (TEA) to form the desired product. This step often requires careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of N2-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-cyclopentylalaninamide may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems can help maintain consistent quality and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the sulfonyl group, converting it into a sulfide or thiol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions to replace the chloro group.
Major Products
Oxidation: Formation of 5-chloro-2-methoxybenzoic acid.
Reduction: Conversion to 5-chloro-2-methoxyphenyl sulfide.
Substitution: Introduction of various functional groups like amines or ethers.
Scientific Research Applications
Chemistry
In chemistry, N2-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-cyclopentylalaninamide is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a versatile intermediate in organic synthesis.
Biology
Biologically, this compound can be studied for its potential interactions with biological macromolecules. Its structural features may allow it to bind to specific proteins or enzymes, making it a candidate for drug development.
Medicine
In medicinal chemistry, N2-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-cyclopentylalaninamide is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, warranting further investigation.
Industry
Industrially, this compound can be used in the development of new materials or as a catalyst in various chemical processes. Its stability and reactivity make it suitable for a range of applications.
Mechanism of Action
The mechanism of action of N2-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-cyclopentylalaninamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their function. The methoxyphenyl ring may also contribute to binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-cyclohexylalaninamide
- N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-cyclopropylalaninamide
- N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-cyclobutylalaninamide
Uniqueness
N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-cyclopentylalaninamide is unique due to its specific combination of functional groups and ring structures. This uniqueness allows it to participate in a broader range of chemical reactions compared to its analogs, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H21ClN2O4S |
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Molecular Weight |
360.9 g/mol |
IUPAC Name |
2-[(5-chloro-2-methoxyphenyl)sulfonylamino]-N-cyclopentylpropanamide |
InChI |
InChI=1S/C15H21ClN2O4S/c1-10(15(19)17-12-5-3-4-6-12)18-23(20,21)14-9-11(16)7-8-13(14)22-2/h7-10,12,18H,3-6H2,1-2H3,(H,17,19) |
InChI Key |
UASSECDYCVECMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1CCCC1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)OC |
Origin of Product |
United States |
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